BMS-345541 - 445430-58-0

BMS-345541

Catalog Number: EVT-263007
CAS Number: 445430-58-0
Molecular Formula: C14H17N5
Molecular Weight: 255.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-345541, chemically known as 4(2′-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline, is a potent and selective inhibitor of IκB kinase (IKK). [] It acts as an allosteric inhibitor, binding to IKK at a site distinct from the substrate-binding site. [] BMS-345541 exhibits a higher affinity for IKK-2 (IC50 = 0.3 µM) compared to IKK-1 (IC50 = 4 µM). [] In scientific research, BMS-345541 serves as a valuable tool to investigate the role of IKK and downstream NF-κB signaling in various cellular processes.

Mechanism of Action

BMS-345541 selectively inhibits the catalytic subunits of IKK, primarily IKK-2, by binding to an allosteric site. [] This binding affects the active sites of IKK subunits, consequently inhibiting the phosphorylation of IκBα. [] As phosphorylation is crucial for IκBα degradation, BMS-345541 effectively prevents the release and nuclear translocation of NF-κB, ultimately blocking NF-κB-dependent gene transcription. []

Applications
  • Cancer: BMS-345541 has demonstrated anti-tumor activity in various cancer models, including melanoma, breast cancer, prostate cancer, and multiple myeloma. [, , , ] Studies have shown its effectiveness in inhibiting tumor cell proliferation, inducing apoptosis, suppressing metastasis, and sensitizing cancer cells to chemo- and radiotherapy. [, , , ]
  • Inflammation: BMS-345541 exhibits potent anti-inflammatory effects in various models of inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and asthma. [, , ] It effectively reduces inflammatory cytokine production, leukocyte infiltration, and tissue damage. [, ]
  • Immune Responses: BMS-345541 has been investigated for its immunosuppressive effects, particularly in the context of organ transplantation. [] It has shown promise in augmenting graft survival by suppressing T-cell proliferation and cytokine production. []
  • Cell Cycle Regulation: BMS-345541 affects multiple cell cycle transitions, including mitotic entry, progression through mitosis, and cytokinesis. [] It also modulates the activity of transcription factors like FOXO3a, which contributes to its anti-tumor effects. []

Curcumin

Compound Description: Curcumin is a natural polyphenol found in turmeric. It is known for its anti-inflammatory and anti-cancer properties. Curcumin inhibits the activation and nuclear translocation of p65-NF-κB, similar to Calebin A and BMS-345541. []

BAY 11-7082

Compound Description: BAY 11-7082 is an irreversible inhibitor of IκBα phosphorylation, effectively blocking the NF-κB pathway. []

MLN120B

Compound Description: MLN120B is an IKKβ inhibitor that affects neutrophil levels in mice but does not significantly impact peripheral blood lymphocyte numbers. []

Temozolomide

Compound Description: Temozolomide is an alkylating agent used in chemotherapy, particularly for certain brain tumors. It exhibits antitumor activity by inhibiting both NF-κB and extracellular signal-regulated kinase (ERK) activity. []

Relevance: Temozolomide and BMS-345541 converge on the inhibition of NF-κB activity, although they achieve this through distinct mechanisms. Temozolomide's action involves DNA alkylation, while BMS-345541 directly inhibits IKK. []

Bortezomib

Compound Description: Bortezomib is a proteasome inhibitor used in chemotherapy, particularly for multiple myeloma. It induces apoptosis in cancer cells by inhibiting the proteasomal degradation of proteins, including those involved in cell cycle regulation and apoptosis. []

Relevance: Although both Bortezomib and BMS-345541 demonstrate antitumor activity, their mechanisms of action differ. Bortezomib targets the proteasome, a cellular complex responsible for protein degradation, while BMS-345541 specifically inhibits IKK. []

Mitoxantrone

Compound Description: Mitoxantrone is an anthracenedione antineoplastic agent used in chemotherapy, primarily for certain leukemias and lymphomas. It functions as a topoisomerase II inhibitor, interfering with DNA replication and repair, ultimately leading to cell death. []

Relevance: Mitoxantrone and BMS-345541 are both chemotherapeutic agents but with distinct targets. Mitoxantrone targets topoisomerase II, an enzyme essential for DNA replication, while BMS-345541 focuses on inhibiting IKK. []

Dexamethasone

Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It binds to the glucocorticoid receptor, modulating gene expression and influencing various cellular processes. []

Relevance: Dexamethasone and BMS-345541 share an anti-inflammatory effect, albeit through distinct mechanisms. Dexamethasone primarily acts by modulating gene expression via the glucocorticoid receptor, while BMS-345541 inhibits NF-κB activation by targeting IKK. []

GX15-070/Obatoclax

Compound Description: GX15-070, also known as Obatoclax, is a small molecule pan-Bcl-2 inhibitor. It antagonizes the function of anti-apoptotic Bcl-2 family proteins, leading to the release of pro-apoptotic factors and induction of apoptosis. []

Relevance: GX15-070 and BMS-345541 both promote apoptosis, but through different mechanisms. GX15-070 targets the Bcl-2 family proteins, key regulators of the intrinsic apoptotic pathway, whereas BMS-345541 inhibits NF-κB, a transcription factor with a broader role in cell survival. []

Mapatumumab

Compound Description: Mapatumumab is a fully human monoclonal antibody that specifically targets TRAIL-R1 (TRAIL receptor 1), also known as death receptor 4. It induces apoptosis by activating the extrinsic apoptotic pathway. []

Relevance: Mapatumumab and BMS-345541 both exhibit anti-cancer activity by promoting apoptosis, but they target different pathways. Mapatumumab activates the extrinsic apoptotic pathway through TRAIL-R1, while BMS-345541 inhibits the NF-κB pathway, which plays a role in cell survival and resistance to apoptosis. []

U0126

Compound Description: U0126 is a selective inhibitor of the mitogen-activated protein kinase kinases MEK1 and MEK2, which are upstream kinases in the ERK signaling pathway. By inhibiting MEK1/2, U0126 blocks the phosphorylation and activation of ERK1/2, thereby interfering with the ERK signaling pathway. [, ]

Relevance: While BMS-345541 targets the NF-κB pathway, U0126 specifically inhibits the ERK signaling pathway. These pathways are both involved in cell proliferation and survival, and inhibiting either pathway can lead to reduced tumor cell growth. [, ]

L-779,450

Compound Description: L-779,450 is a pan-RAF inhibitor. RAF kinases are components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting RAF kinases, L-779,450 disrupts the MAPK/ERK pathway and exerts anti-cancer effects. []

Relevance: Both L-779,450 and BMS-345541 demonstrate antitumor activity, but they act on different signaling pathways. L-779,450 targets the MAPK/ERK pathway, while BMS-345541 inhibits the NF-κB pathway. Interestingly, these pathways can crosstalk, and inhibiting one can influence the other. []

Properties

CAS Number

445430-58-0

Product Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine

IUPAC Name

N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine

Molecular Formula

C14H17N5

Molecular Weight

255.32 g/mol

InChI

InChI=1S/C14H17N5/c1-9-3-4-11-12(7-9)19-10(2)8-17-14(19)13(18-11)16-6-5-15/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18)

InChI Key

PSPFQEBFYXJZEV-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN

Solubility

Soluble in DMSO, not in water

Synonyms

4(2'-aminoethyl)amino-1,8-dimethylimidazo(1,2-a)quinoxaline
BMS-345541
BMS345541

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)NCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.